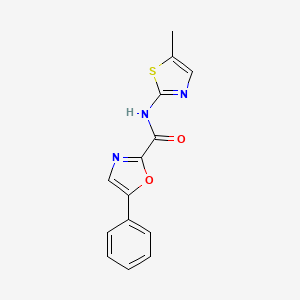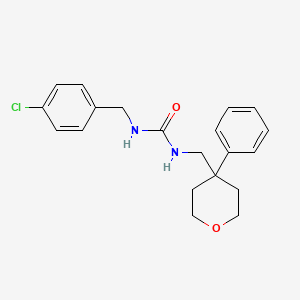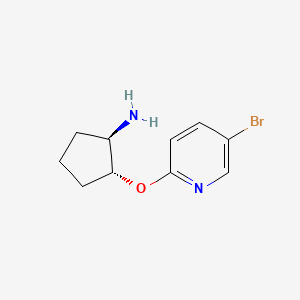![molecular formula C18H20ClN3O4S B2470510 2-Chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]pyridine-4-carboxamide CAS No. 1111489-44-1](/img/structure/B2470510.png)
2-Chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical with the molecular formula C14H19ClN2O4S and a molecular weight of 346.83 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20ClFN2O2/c1-10-8-19 (9-11 (2)21-10)14-4-3-12 (5-13 (14)17)7-18-15 (20)6-16/h3-5,10-11H,6-9H2,1-2H3, (H,18,20) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a predicted melting point of 221.45°C, a predicted boiling point of 518.94°C, a predicted density of approximately 1.3 g/cm3, and a predicted refractive index of n20D 1.57 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
Research has shown that derivatives of sulfonamide groups, including those similar to the 2-Chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]pyridine-4-carboxamide structure, are synthesized for various applications. For instance, the coupling of pyridine-2,6-dicarbonyl dichloride with various aminobenzenesulfonamides resulted in novel pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups (Stellenboom & Baykan, 2019). Such compounds have been evaluated for enzyme inhibitory activities, showing potential as carbonic anhydrase and cholinesterase inhibitors.
Polymer Science
The compound under consideration shares structural similarities with various polymers containing pyridyl moieties. In a study by Faghihi & Mozaffari (2008), new polyamides were synthesized using 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines, resulting in polymers with inherent viscosities and high thermal stability (Faghihi & Mozaffari, 2008). These polymers demonstrated solubility in polar solvents and potential applications in high-performance materials due to their thermal properties.
Environmental Impact Studies
Compounds with structures similar to this compound have been studied for their environmental impact. For example, Afyuni, Wagger, & Leidy (1997) investigated the runoff of sulfonylurea herbicides, which are structurally related, in relation to different tillage systems and rainfall intensities (Afyuni, Wagger, & Leidy, 1997). Such studies are crucial for understanding the environmental behavior of these compounds and their potential impact on ecosystems.
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, similar compounds are often synthesized and evaluated for various biological activities. For instance, Shim et al. (2002) studied the molecular interaction of a structurally similar compound with the CB1 cannabinoid receptor, providing insights into receptor-ligand interactions and potential therapeutic applications (Shim et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c1-12-10-22(11-13(2)26-12)27(24,25)16-5-3-15(4-6-16)21-18(23)14-7-8-20-17(19)9-14/h3-9,12-13H,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBVHLSWYNNKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-ethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2470428.png)
![4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)


![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)imino)methyl)-4,6-dibromophenol](/img/structure/B2470436.png)


![N-(4-(dimethylamino)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2470439.png)
![4-[(2-Fluorobenzyl)oxy]benzenecarbonitrile](/img/structure/B2470441.png)


![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-piperidin-1-ylpyridazin-3-yl)methanone](/img/structure/B2470445.png)
![4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2470447.png)
